molecular formula C8H14ClNO2 B1148145 (E)-4-(pyrrolidin-1-yl)but-2-enoic acid CAS No. 848133-09-5

(E)-4-(pyrrolidin-1-yl)but-2-enoic acid

Cat. No.: B1148145
CAS No.: 848133-09-5
M. Wt: 191.65 g/mol
InChI Key: HGRZLDFRVZUAEP-BJILWQEISA-N
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Description

(E)-4-(pyrrolidin-1-yl)but-2-enoic acid is a compound that features a pyrrolidine ring attached to a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(pyrrolidin-1-yl)but-2-enoic acid typically involves the reaction of pyrrolidine with butenoic acid derivatives. One common method is the Michael addition of pyrrolidine to a butenoic acid ester, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the addition reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(E)-4-(pyrrolidin-1-yl)but-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-4-(pyrrolidin-1-yl)but-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-4-(pyrrolidin-1-yl)but-2-enoic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The butenoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-4-(pyrrolidin-1-yl)but-2-enoic acid is unique due to the presence of both a pyrrolidine ring and a butenoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

848133-09-5

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

(E)-4-pyrrolidin-1-ylbut-2-enoic acid;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c10-8(11)4-3-7-9-5-1-2-6-9;/h3-4H,1-2,5-7H2,(H,10,11);1H/b4-3+;

InChI Key

HGRZLDFRVZUAEP-BJILWQEISA-N

Isomeric SMILES

C1CCN(C1)C/C=C/C(=O)O.Cl

SMILES

C1CCN(C1)CC=CC(=O)O

Canonical SMILES

C1CCN(C1)CC=CC(=O)O.Cl

Origin of Product

United States

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